4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide
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Overview
Description
4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide is a complex organic compound that features a unique structure incorporating an oxazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The ortho-position of pyridine N-oxides undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN).
Final Reaction: The resulting compound is reacted with sodium and ammonium chloride in ethanol solution to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the oxazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium borohydride, and nucleophiles like TMSCN. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxazole derivatives, while substitution reactions can introduce different functional groups to the compound .
Scientific Research Applications
4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The oxazole and pyridine rings play a crucial role in binding to enzymes and receptors, thereby modulating biological pathways. This compound may inhibit certain enzymes or activate receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of an oxazole ring fused with a pyridine ring sets it apart from other similar compounds, making it a valuable target for further research and development.
Properties
CAS No. |
6395-08-0 |
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Molecular Formula |
C21H16N4O2S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H16N4O2S/c1-13-7-9-14(10-8-13)19(26)25-21(28)23-16-5-2-4-15(12-16)20-24-18-17(27-20)6-3-11-22-18/h2-12H,1H3,(H2,23,25,26,28) |
InChI Key |
NWPGVVYYINMMEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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